molecular formula C6H17N3O10S B1580517 Glycine, sulfate (3:1) CAS No. 513-29-1

Glycine, sulfate (3:1)

Cat. No. B1580517
CAS RN: 513-29-1
M. Wt: 323.28 g/mol
InChI Key: GZXOHHPYODFEGO-UHFFFAOYSA-N
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Description

Glycine sulfate (3:1), also known as Glycine, sulfate (3:1), is a compound with the molecular weight of 323.28 g/mol . It is a compound of aminoacetic acid with sulfuric acid in a 3:1 ratio . It is a naturally occurring, non-essential amino acid that has been subject to many scientific studies owing to its wide range of biological and chemical properties.


Chemical Reactions Analysis

Glycine, a component of glycine sulfate (3:1), is involved in various chemical reactions. For instance, it is known to react with other compounds to form disulfide bonds, which are crucial for maintaining protein structure . It also plays a role in the redox cycle and in the detoxification of xenobiotics .


Physical And Chemical Properties Analysis

Glycine sulfate (3:1) is a colorless crystalline solid . It is hydrophilic in nature due to the minimal side chain having one hydrogen atom . It is highly soluble in water and is considered a polar molecule .

Scientific Research Applications

Osmoprotection and Metabolism

  • Glycine betaine, derived from glycine, is a potent osmoprotectant in Sinorhizobium meliloti, helping it cope with osmotic stress. The biosynthesis from choline involves a gene encoding choline sulfatase, which catalyzes the conversion of choline-O-sulfate to choline, a precursor to glycine betaine. This process is crucial for the bacterium's survival and growth under osmotic stress conditions (Osteras et al., 1998).

Plant Stress Resistance

  • In plants, glycine betaine and proline accumulation in response to environmental stresses like drought and salinity is linked to enhanced stress tolerance. These compounds play a role in maintaining enzyme and membrane integrity under stress conditions. The effectiveness of exogenous applications of glycine betaine in improving plant stress tolerance highlights its potential in agricultural practices to mitigate stress impacts (Ashraf & Foolad, 2007).

Metabolic Engineering for Stress Tolerance

  • The Plumbaginaceae family, known for its stress tolerance, utilizes glycine betaine and other quaternary ammonium compounds (QACs) as osmoprotectants. The diversity of QACs in this family, including choline O-sulfate and betaines of various amino acids, suggests that different QACs may offer selective advantages under specific stress conditions, such as sulfate detoxification and adaptation to hypoxic saline conditions or dry environments. This diversity presents additional opportunities for metabolic engineering to enhance crop stress tolerance (Hanson et al., 1994).

Glycine in Disease Prevention and Treatment

  • Dietary glycine has shown potential in preventing chemical-induced colitis in rats, suggesting its immunomodulating nutrient properties. Glycine's ability to inhibit the induction of inflammatory cytokines and chemokines makes it a promising candidate for treating inflammatory bowel diseases (Tsune et al., 2003).

  • Glycine plays a critical role in multiple metabolic pathways beyond protein synthesis, including the synthesis of glutathione and regulation of one-carbon metabolism. Its involvement in metabolic disorders associated with obesity and other diseases highlights glycine's potential as a therapeutic agent (Alves et al., 2019).

Safety and Hazards

Glycine sulfate (3:1) is nonflammable . It may cause skin irritation, eye irritation, gastrointestinal tract irritation with nausea, vomiting, and diarrhea, and respiratory tract irritation . It is recommended to avoid contact with skin, eyes, and clothing, and to avoid generating dust .

Mechanism of Action

Target of Action

Glycine, sulfate (3:1) primarily targets the central nervous system (CNS). In the CNS, there exist strychnine-sensitive glycine binding sites as well as strychnine-insensitive glycine binding sites . The strychnine-insensitive glycine-binding site is located on the NMDA receptor complex .

Mode of Action

Glycine acts as an inhibitory neurotransmitter in the CNS, reducing the excitability of neurons and thus contributing to the regulation of neuronal activity . It also facilitates excitatory potential at the NMDA receptors, along with glutamate . This dual role allows glycine to modulate neuronal responses, maintaining a balance between excitatory and inhibitory signals.

Biochemical Pathways

Glycine is involved in several biochemical pathways. It is degraded via three pathways: the glycine cleavage system, serine hydroxymethyltransferase, and conversion to glyoxylate by peroxisomal D-amino acid oxidase . These pathways are crucial for maintaining the balance of glycine in the body and ensuring its availability for various physiological processes.

Pharmacokinetics

The efficiency of absorption of glycine depends on the salt form, the amount administered, the dosing regimen, and the size of iron stores . Subjects with normal iron stores absorb 10% to 35% of a glycine dose. Those who are iron deficient may absorb up to 95% of a glycine dose .

Result of Action

Glycine has several molecular and cellular effects. It is known to have anti-inflammatory, cytoprotective, and immunomodulatory properties . It also plays a crucial role in the construction of normal DNA and RNA strands, which are essential for proper cellular function and formation . Furthermore, glycine helps prevent the breakdown of muscles by boosting the body’s levels of creatine, a compound that helps build muscle mass .

Action Environment

Environmental factors can influence the action, efficacy, and stability of glycine. For instance, the presence of other amino acids, the pH of the environment, and the presence of specific enzymes can all affect the absorption and utilization of glycine . Moreover, the concentration of sulfate in the environment can also impact the metabolism of glycine .

Biochemical Analysis

Biochemical Properties

Glycine, sulfate (3:1) plays a crucial role in biochemical reactions due to the presence of glycine and sulfate ions. Glycine is involved in the biosynthesis of proteins, purines, heme, and other biomolecules . It serves as a precursor for various metabolic pathways and acts as an inhibitory neurotransmitter in the brain . Sulfate ions, on the other hand, are vital for the synthesis of sulfur-containing amino acids and other biomolecules . Glycine, sulfate (3:1) interacts with enzymes such as serine hydroxymethyltransferase and glycine cleavage system, facilitating the conversion of serine to glycine and the degradation of glycine to carbon dioxide and ammonia .

Cellular Effects

Glycine, sulfate (3:1) influences various cellular processes, including cell proliferation, differentiation, and apoptosis . Glycine has been shown to protect cells from necrosis by inhibiting the formation of a hydrophilic death channel in the plasma membrane . It also modulates immune cell functions, such as cytokine production and migration . Sulfate ions contribute to cellular metabolism by participating in the synthesis of sulfur-containing compounds and maintaining cellular redox balance .

Molecular Mechanism

The molecular mechanism of glycine, sulfate (3:1) involves several biochemical interactions. Glycine binds to specific receptors and transporters on the cell membrane, influencing cell signaling pathways and gene expression . It acts as an allosteric modulator of NMDA receptors, enhancing their activity and promoting synaptic plasticity . Sulfate ions are transported into cells via sulfate transporters and are involved in the synthesis of sulfur-containing biomolecules . Glycine, sulfate (3:1) also interacts with enzymes such as glycine decarboxylase and serine hydroxymethyltransferase, regulating their activity and influencing metabolic flux .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of glycine, sulfate (3:1) can vary over time. Glycine has been shown to restore sensitivity to antibiotics in multidrug-resistant bacteria, indicating its potential for long-term use in antimicrobial therapy . The stability and degradation of glycine, sulfate (3:1) depend on environmental conditions such as pH and temperature. Long-term studies have demonstrated that glycine administration can improve physiological functions and extend lifespan in animal models .

Dosage Effects in Animal Models

The effects of glycine, sulfate (3:1) vary with different dosages in animal models. Low doses of glycine have been shown to enhance cognitive function and reduce inflammation, while high doses may lead to adverse effects such as oxidative stress and metabolic disturbances . In animal studies, glycine administration has been reported to extend lifespan and improve healthspan by modulating metabolic pathways and reducing oxidative damage . Excessive doses of glycine, sulfate (3:1) may result in toxicity and adverse effects on cellular function .

Metabolic Pathways

Glycine, sulfate (3:1) is involved in several metabolic pathways. Glycine is synthesized from serine and tetrahydrofolate via the action of serine hydroxymethyltransferase . It can also be degraded to carbon dioxide and ammonia through the glycine cleavage system . Sulfate ions are incorporated into sulfur-containing amino acids and other biomolecules through various enzymatic reactions . Glycine, sulfate (3:1) influences metabolic flux by regulating the activity of key enzymes and modulating the levels of metabolites .

Transport and Distribution

The transport and distribution of glycine, sulfate (3:1) within cells and tissues involve specific transporters and binding proteins. Glycine is transported into cells via glycine transporters, which are expressed in various tissues . Sulfate ions are taken up by sulfate transporters and distributed to different cellular compartments . The localization and accumulation of glycine, sulfate (3:1) depend on the expression levels and activity of these transporters .

Subcellular Localization

Glycine, sulfate (3:1) exhibits specific subcellular localization patterns. Glycine is found in both the cytosol and mitochondria, where it participates in various metabolic processes . Sulfate ions are localized in the cytosol, vacuoles, and other organelles, where they contribute to the synthesis of sulfur-containing compounds and maintain cellular redox balance . The subcellular localization of glycine, sulfate (3:1) is regulated by targeting signals and post-translational modifications that direct it to specific compartments .

properties

IUPAC Name

2-aminoacetic acid;sulfuric acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/3C2H5NO2.H2O4S/c3*3-1-2(4)5;1-5(2,3)4/h3*1,3H2,(H,4,5);(H2,1,2,3,4)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GZXOHHPYODFEGO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(C(=O)O)N.C(C(=O)O)N.C(C(=O)O)N.OS(=O)(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H17N3O10S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Related CAS

56-40-6 (Parent)
Record name Glycine sulfate
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000513291
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DSSTOX Substance ID

DTXSID40883415
Record name Triglycine sulfate
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Molecular Weight

323.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Solid; [Merck Index] White solid; [Acros Organics MSDS]
Record name Glycine sulfate
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CAS RN

513-29-1
Record name Glycine sulfate
Source ChemIDplus
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Glycine, sulfate (3:1)
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Record name Triglycine sulfate
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Record name Triaminoacetic acid sulphate
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Record name GLYCINE SULFATE
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Retrosynthesis Analysis

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Strategy Settings

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Feasible Synthetic Routes

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